5-amino-4-isopropylthiazole-2(3H)-thione 5-amino-4-isopropylthiazole-2(3H)-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC3256793
InChI: InChI=1S/C6H10N2S2/c1-3(2)4-5(7)10-6(9)8-4/h3H,7H2,1-2H3,(H,8,9)
SMILES:
Molecular Formula: C6H10N2S2
Molecular Weight: 174.3 g/mol

5-amino-4-isopropylthiazole-2(3H)-thione

CAS No.:

Cat. No.: VC3256793

Molecular Formula: C6H10N2S2

Molecular Weight: 174.3 g/mol

* For research use only. Not for human or veterinary use.

5-amino-4-isopropylthiazole-2(3H)-thione -

Specification

Molecular Formula C6H10N2S2
Molecular Weight 174.3 g/mol
IUPAC Name 5-amino-4-propan-2-yl-3H-1,3-thiazole-2-thione
Standard InChI InChI=1S/C6H10N2S2/c1-3(2)4-5(7)10-6(9)8-4/h3H,7H2,1-2H3,(H,8,9)
Standard InChI Key AHDJKHUOKILYDJ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(SC(=S)N1)N

Introduction

Structural Characteristics and Properties

Chemical Structure

5-Amino-4-isopropylthiazole-2(3H)-thione features a thiazole core, which is a five-membered heterocyclic ring containing one sulfur atom and one nitrogen atom. The specific arrangement of functional groups includes an amino group (-NH₂) at the C-5 position, an isopropyl group (-CH(CH₃)₂) at the C-4 position, and a thione group (C=S) at the C-2 position. The nitrogen at position 3 exists in the N-H form, as indicated by the 2(3H) notation in the compound's name.

This structural arrangement creates a planar heterocyclic system with specific electronic distribution, influencing both its chemical reactivity and biological interactions. The presence of the isopropyl group adds lipophilicity to the molecule, while the amino and N-H groups provide hydrogen bond donor capabilities, and the thione group serves as a hydrogen bond acceptor.

Physical and Chemical Properties

The physical and chemical properties of 5-amino-4-isopropylthiazole-2(3H)-thione are summarized in Table 1:

PropertyValueSource
Molecular FormulaC₆H₁₀N₂S₂
Molecular Weight174.3 g/mol
Physical StateSolid at room temperature*-
SolubilityLikely soluble in polar organic solvents*-
Hydrogen Bond Donors2 (NH₂ and NH groups)*-
Hydrogen Bond Acceptors3 (N, S, and C=S groups)*-

*Properties inferred from similar thiazole derivatives

The compound's ability to form hydrogen bonds through its amino and N-H groups contributes significantly to its solubility profile and interactions with biological targets. The thione group (C=S) is particularly significant in medicinal chemistry as it can participate in various interactions with protein binding sites, including hydrogen bonding and sulfur-π interactions.

Comparison with Related Compounds

To better understand the structural context of 5-amino-4-isopropylthiazole-2(3H)-thione, a comparison with structurally related compounds is valuable:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesSource
5-Amino-4-isopropylthiazole-2(3H)-thioneC₆H₁₀N₂S₂174.3 g/molReference compound
5-Amino-4-phenylthiazole-2(3H)-thioneC₉H₈N₂S₂208.3 g/molPhenyl group instead of isopropyl at C-4
5-Amino-1,3,4-thiadiazol-2(3H)-oneC₂H₃N₃OS117.13 g/molDifferent heterocyclic core (thiadiazole vs. thiazole); oxygen instead of sulfur at C-2

These structural variations highlight the modular nature of the thiazole scaffold, where modifications of the substituents and the heterocyclic core can lead to compounds with diverse chemical and biological properties. Such comparisons are essential for structure-activity relationship studies in drug discovery programs .

Synthesis Methods

Comparative Synthetic Approaches

For context, the synthesis of the related compound 5-amino-1,3,4-thiadiazol-2(3H)-one involves a multi-step process:

  • Reaction of ethyl thiocarbazate with cyanogen bromide in ethanol at temperatures below 10°C

  • Formation of an intermediate (5-amino-2-ethoxy-1,3,4-thiadiazole)

  • Acid-catalyzed hydrolysis using concentrated HCl in dioxane

  • Purification through recrystallization

Similarly, the synthesis of thiazolo[3,2-b]-1,2,4-triazine derivatives involves S-alkylation of mercapto-1,2,4-triazin-5-ones, followed by intramolecular cyclization under microwave irradiation, hydrolysis, and amidation . These synthetic approaches provide valuable insights for developing efficient methods to synthesize 5-amino-4-isopropylthiazole-2(3H)-thione.

Purification and Characterization

After synthesis, purification of 5-amino-4-isopropylthiazole-2(3H)-thione typically involves:

  • Recrystallization from appropriate solvents

  • Column chromatography for higher purity

  • Washing with suitable solvents to remove impurities

Characterization commonly employs:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass spectrometry for molecular weight confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • Elemental analysis for composition verification

Biological Activities

Anticancer Properties

The search results indicate that 5-amino-4-isopropylthiazole-2(3H)-thione demonstrates potential anticancer properties. Research in this area typically involves evaluating the compound's efficacy against various cancer cell lines and measuring parameters like IC₅₀ values (the concentration required to inhibit cell growth by 50%).

The anticancer mechanisms may include:

  • Inhibition of specific enzymes involved in cancer cell proliferation

  • Induction of apoptosis (programmed cell death) in cancer cells

  • Disruption of cancer cell signaling pathways

  • Anti-angiogenic effects (preventing the formation of new blood vessels that supply tumors)

These properties make 5-amino-4-isopropylthiazole-2(3H)-thione a promising scaffold for developing targeted anticancer therapies, potentially with fewer side effects than conventional chemotherapeutic agents.

Structure-Activity Relationships

The biological activities of 5-amino-4-isopropylthiazole-2(3H)-thione are closely related to its structural features. Key structure-activity relationships may include:

Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives for specific therapeutic applications.

Research Applications

Drug Discovery Applications

5-Amino-4-isopropylthiazole-2(3H)-thione has significant applications in medicinal chemistry and drug discovery:

  • As a building block for the synthesis of more complex bioactive compounds

  • In the development of focused compound libraries for high-throughput screening

  • For structure-activity relationship studies to optimize biological activities

  • As a scaffold for fragment-based drug design approaches

The versatility of the thiazole scaffold allows for various modifications and optimizations to enhance potency, selectivity, and pharmacokinetic properties, making it a valuable starting point for developing novel therapeutic agents.

Comparative Biological Activity

When compared with other heterocyclic compounds, 5-amino-4-isopropylthiazole-2(3H)-thione shows distinctive biological profiles:

Compound ClassAntimicrobial ActivityAnticancer ActivityOther Notable ActivitiesSource
5-Amino-4-isopropylthiazole-2(3H)-thionePromisingPotentialUnder investigation
Thiazolo[3,2-b]-1,2,4-triazine derivativesBroad spectrumNot specifiedAntitubercular activity, leucyl-tRNA synthetase inhibition
Thiadiazole derivativesEffective against various bacteriaReported in multiple studiesAnti-inflammatory, enzyme inhibition

This comparison highlights the diversity of biological activities among different heterocyclic scaffolds and emphasizes the importance of systematic biological evaluation to identify optimal compounds for specific therapeutic applications.

Future Research Directions

Research involving 5-amino-4-isopropylthiazole-2(3H)-thione is likely to expand in several directions:

  • Development of more efficient and sustainable synthetic routes

  • Detailed structure-activity relationship studies to optimize biological activities

  • Investigation of specific molecular targets and mechanisms of action

  • Exploration of combination therapies with established drugs

  • Development of targeted drug delivery systems incorporating this scaffold

  • Computational studies to predict new biological targets and activities

These research directions aim to harness the full potential of 5-amino-4-isopropylthiazole-2(3H)-thione in addressing unmet medical needs and developing more effective therapeutic strategies.

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